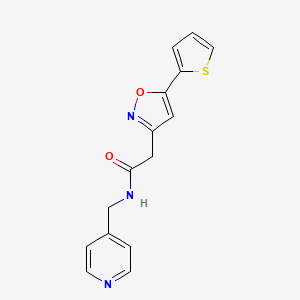![molecular formula C23H30N4O5S2 B2418774 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-75-9](/img/structure/B2418774.png)
6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H30N4O5S2 and its molecular weight is 506.64. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds structurally related to 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. For instance, Bakhite et al. (2004) synthesized pyridothienopyrimidine derivatives and tested them for their antimicrobial activities, revealing potential for fighting microbial infections (Bakhite, Abdel-rahman, & Al-Taifi, 2004). Similarly, another study by Abdel-rahman, Bakhite, and Al-Taifi (2002) focused on the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines, indicating a broad spectrum of microbial resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Inhibitory Activity Against Mycobacterium Tuberculosis
A notable application of similar compounds is in the inhibition of Mycobacterium tuberculosis. Samala et al. (2014) developed tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives that inhibited Mycobacterium tuberculosis pantothenate synthetase, demonstrating significant potential in treating tuberculosis (Samala et al., 2014).
Anticancer Activity
Compounds structurally akin to 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have also been investigated for their potential in cancer treatment. For example, Sarhan et al. (2010) studied the antiproliferative activities of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues, demonstrating their potential in disrupting cell cycles and inducing apoptosis in cancer cells (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).
Antimicrobial and Antifungal Agents
Exploring further, El-Sehrawi et al. (2015) synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide and evaluated them as antimicrobial and antifungal agents, highlighting their broad-spectrum capabilities (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Antibacterial Activity
Additionally, compounds like 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues were synthesized and tested for their antibacterial activity against various bacterial strains, as studied by Doshi et al. (2015) (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Eigenschaften
IUPAC Name |
6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S2/c1-4-11-27(12-5-2)34(31,32)17-8-6-16(7-9-17)22(30)25-23-20(21(24)29)18-10-13-26(15(3)28)14-19(18)33-23/h6-9H,4-5,10-14H2,1-3H3,(H2,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXULBMIMQIXND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


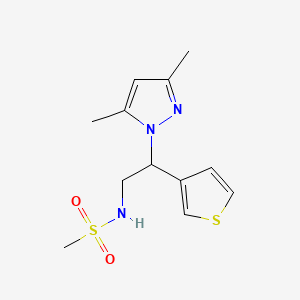
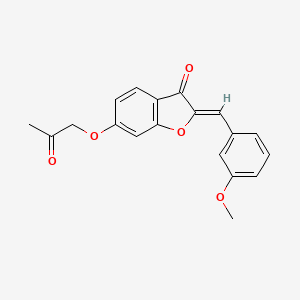
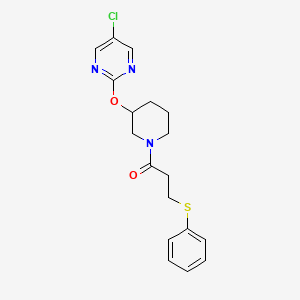
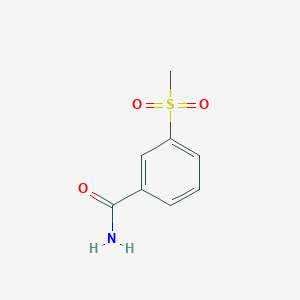



![4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2418704.png)
![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)



